Tetrahydro-2H-pyran-4-ol-d5

Beschreibung

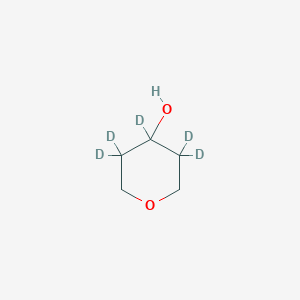

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H10O2 |

|---|---|

Molekulargewicht |

107.16 g/mol |

IUPAC-Name |

3,3,4,5,5-pentadeuteriooxan-4-ol |

InChI |

InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2/i1D2,2D2,5D |

InChI-Schlüssel |

LMYJGUNNJIDROI-QJWYSIDNSA-N |

Isomerische SMILES |

[2H]C1(COCC(C1([2H])O)([2H])[2H])[2H] |

Kanonische SMILES |

C1COCCC1O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"Tetrahydro-2H-pyran-4-ol-d5" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydro-2H-pyran-4-ol-d5, a deuterated form of Tetrahydro-2H-pyran-4-ol. This document details its core properties, applications in research and drug development, and relevant experimental methodologies.

Core Compound Data

This compound is a stable isotope-labeled compound valuable in various research applications, particularly in pharmacokinetic and metabolic studies. The inclusion of deuterium (B1214612) atoms allows for its use as an internal standard in quantitative analyses.

| Property | Value | Citations |

| CAS Number | 1219795-46-6 | |

| Molecular Weight | 107.16 g/mol | |

| Molecular Formula | C₅H₅D₅O₂ |

The Role of Deuteration in Drug Development

Deuteration, the substitution of hydrogen with its stable isotope deuterium, has become a significant strategy in drug discovery. This subtle atomic change can profoundly impact a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower bond cleavage rate in enzyme-mediated reactions. This phenomenon, known as the kinetic isotope effect, can slow down a drug's metabolism, potentially improving its pharmacokinetic properties, enhancing efficacy, and reducing toxic side effects.[1][2]

Deuterated compounds like this compound are also invaluable as internal standards for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

While specific, published experimental protocols for this compound are not widely available, this section provides detailed, representative methodologies based on established practices for similar deuterated compounds and the synthesis of tetrahydropyran (B127337) derivatives.

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-ol via Prins Cyclization

The tetrahydropyran ring system is commonly synthesized through the Prins reaction, which involves the acid-catalyzed reaction of an alkene with an aldehyde. A plausible synthesis for the non-deuterated Tetrahydro-2H-pyran-4-ol is outlined below. The deuterated analog would require the use of deuterated starting materials.

Materials:

-

Paraformaldehyde (or another formaldehyde (B43269) source)

-

Acid catalyst (e.g., Montmorillonite K10, sulfuric acid)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-buten-1-ol in toluene within a round-bottom flask, add paraformaldehyde and the acid catalyst.

-

Heat the reaction mixture to 80°C and stir under reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by distillation under reduced pressure to obtain pure Tetrahydro-2H-pyran-4-ol.

Protocol 2: Pharmacokinetic Study using this compound as an Internal Standard via LC-MS/MS

This protocol outlines a typical workflow for a pharmacokinetic study in a preclinical animal model, using this compound as an internal standard to quantify the non-deuterated analyte.

Materials and Reagents:

-

Tetrahydro-2H-pyran-4-ol (analyte)

-

This compound (internal standard)

-

Blank animal plasma (e.g., rat or mouse)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC vials

-

LC-MS/MS system with a C18 column

Procedure:

1. Preparation of Stock and Working Solutions:

- Prepare primary stock solutions (1 mg/mL) of both the analyte and the internal standard in methanol.

- Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution.

- Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the primary stock solution.

2. Sample Preparation (Protein Precipitation):

- Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into microcentrifuge tubes.

- Spike each sample with 10 µL of the internal standard working solution.

- Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.

- Vortex the samples vigorously for 1 minute.

- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

- Carefully transfer the supernatant to clean HPLC vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Chromatographic Conditions:

- Column: C18, 2.1 x 50 mm, 1.8 µm

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 µL

- Establish a suitable gradient elution program to achieve good separation.

- Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Optimize MRM transitions for both the analyte and the internal standard.

4. Data Analysis:

- Integrate the peak areas for the analyte and the internal standard.

- Calculate the peak area ratio (analyte peak area / internal standard peak area).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of deuterated compounds in drug development.

Caption: The Kinetic Isotope Effect on Drug Metabolism.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Caption: The general mechanism of the Prins reaction for synthesizing tetrahydropyran rings.

References

An In-depth Technical Guide to Tetrahydro-2H-pyran-4-ol-d5: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tetrahydro-2H-pyran-4-ol-d5, a deuterated isotopologue of Tetrahydro-2H-pyran-4-ol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be utilized.

Core Physical and Chemical Properties

This compound is primarily utilized as an internal standard in quantitative analytical methodologies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its physical and chemical properties are closely related to its non-deuterated analogue, Tetrahydro-2H-pyran-4-ol.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both this compound and its non-deuterated counterpart for comparative analysis.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅D₅O₂ |

| Molecular Weight | 107.16 g/mol |

| CAS Number | 1219795-46-6[2] |

| Synonyms | Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5[3] |

Table 2: Physical and Chemical Properties of Tetrahydro-2H-pyran-4-ol (Non-deuterated)

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [4][5] |

| Molecular Weight | 102.13 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [4][7] |

| Odor | Faint, slightly sweet | [7] |

| Boiling Point | 87 °C @ 15 mmHg | [5] |

| 60.5 °C @ 0.7 Torr | [8] | |

| Density | 1.071 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.462 | [5] |

| Solubility | Miscible with water; Soluble in polar solvents | [7] |

| Flash Point | 88 °C (closed cup) | [5] |

Experimental Protocols

General Synthesis of Tetrahydro-2H-pyran-4-ol

A widely employed industrial method for the synthesis of Tetrahydro-2H-pyran-4-ol involves the acid-catalyzed cyclization of 3-buten-1-ol (B139374) with trioxane.[9] The reaction is typically carried out in the presence of formic acid.[8] To synthesize the deuterated analogue, deuterated starting materials would be required.

A plausible synthetic workflow for obtaining this compound would involve the use of deuterated formaldehyde (B43269) or a deuterated equivalent in the Prins reaction with a suitably deuterated homoallylic alcohol. The resulting product would then be purified using standard techniques such as distillation.

Analytical Application: Use as an Internal Standard

This compound's primary application is as an internal standard in quantitative analysis.[1] In a typical LC-MS workflow, a known amount of the deuterated standard is spiked into the sample containing the non-deuterated analyte (Tetrahydro-2H-pyran-4-ol). The two compounds co-elute, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. The known concentration of the internal standard allows for accurate quantification of the analyte, correcting for variations in sample preparation and instrument response.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of Tetrahydro-2H-pyran-4-ol.

Analytical Workflow

Caption: Workflow for quantitative analysis using an internal standard.

Applications in Drug Development

The tetrahydropyran (B127337) moiety is considered a "privileged scaffold" in medicinal chemistry.[9] This means it is a molecular framework that can bind to multiple biological targets with high affinity. The use of the tetrahydropyran ring as a bioisostere for other saturated rings like piperidine (B6355638) can modulate the physicochemical properties, metabolic stability, and bioavailability of drug candidates.[9]

While this compound itself is not a therapeutic agent, its non-deuterated counterpart is a valuable building block in the synthesis of potential pharmaceutical agents.[4][9] The deuterated form is crucial for the accurate quantification of these and other related compounds during preclinical and clinical development, aiding in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) can also be a strategy to alter the metabolic profiles of drug candidates.[1]

Safety Information

The non-deuterated Tetrahydro-2H-pyran-4-ol is classified as an irritant.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling either the deuterated or non-deuterated compound. It is combustible and should be kept away from heat and open flames.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 【this compound】this compound CAS号:1219795-46-6【结构式 性质 活性】-化源网 [chemsrc.com]

- 3. clearsynth.com [clearsynth.com]

- 4. CAS 2081-44-9: Tetrahydro-2H-pyran-4-ol | CymitQuimica [cymitquimica.com]

- 5. Tetrahydro-4-pyranol 98 2081-44-9 [sigmaaldrich.com]

- 6. chemeo.com [chemeo.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. Tetrahydro-2H-pyran-4-ol | High-Purity Reagent [benchchem.com]

Synthesis and Isotopic Purity of Tetrahydro-2H-pyran-4-ol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Tetrahydro-2H-pyran-4-ol-d5, a deuterated analog of a common solvent and building block in organic synthesis. The incorporation of deuterium (B1214612) can be a valuable tool in drug discovery and development to modulate pharmacokinetic properties and investigate metabolic pathways.[1] This document outlines a potential synthetic route, methods for assessing isotopic enrichment, and presents the information in a clear, structured format for laboratory application.

Synthetic Approach

One of the most straightforward approaches involves the reduction of Tetrahydro-4H-pyran-4-one using a deuterated reducing agent. This method is advantageous due to the commercial availability of the starting ketone and the deuterated reagent.

Proposed Synthesis Workflow

The proposed synthesis of this compound is a two-step process starting from the readily available Tetrahydro-4H-pyran-4-one. The first step involves a base-catalyzed deuterium exchange to introduce deuterium atoms at the alpha positions to the carbonyl group. The subsequent step is the reduction of the deuterated ketone to the corresponding alcohol using a deuterated reducing agent.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis and subsequent purity analysis.

Synthesis of this compound

Step 1: Deuterium Exchange of Tetrahydro-4H-pyran-4-one

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in deuterium oxide (D₂O), add a catalytic amount of sodium deuteroxide (NaOD).

-

Stir the reaction mixture at room temperature for 24-48 hours to allow for complete H/D exchange at the α-positions.

-

Monitor the reaction progress by ¹H NMR spectroscopy until the signals corresponding to the α-protons have disappeared.

-

Upon completion, neutralize the reaction mixture with DCl.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane-d2).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Tetrahydro-4H-pyran-4-one-d4.

Step 2: Reduction of Tetrahydro-4H-pyran-4-one-d4

-

Dissolve the Tetrahydro-4H-pyran-4-one-d4 (1.0 eq) in deuterated methanol (B129727) (MeOD).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borodeuteride (NaBD₄) (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quench the reaction by the slow addition of D₂O.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Determination of Isotopic Purity

The isotopic purity of the final product is a critical quality attribute.[2] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[3][4]

High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent.

-

Infuse the sample into an electrospray ionization (ESI) or other suitable ion source of a high-resolution mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

Determine the relative abundance of the molecular ion peaks corresponding to the different isotopologues (d0 to d5).

-

Calculate the isotopic purity based on the relative intensities of these peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a sample of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ²H NMR spectra.

-

In the ¹H NMR spectrum, the absence or significant reduction of signals at positions expected to be deuterated confirms successful deuterium incorporation.

-

The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and location in the molecule.

-

Integration of the residual proton signals in the ¹H NMR spectrum against a known internal standard can provide a quantitative measure of isotopic enrichment.

Data Presentation

The quantitative data related to the synthesis and isotopic purity analysis should be summarized for clarity and comparison.

| Parameter | Expected Value | Analytical Method |

| Chemical Yield | >80% | Gravimetric analysis |

| Chemical Purity | >98% | GC-MS, ¹H NMR |

| Isotopic Purity (d5) | >98% | HRMS |

| Deuterium Incorporation | Confirmed | ¹H NMR, ²H NMR |

Logical Workflow for Quality Control

A robust quality control workflow is essential to ensure the identity and purity of the synthesized compound.

Conclusion

This technical guide outlines a feasible synthetic strategy and robust analytical methods for the preparation and characterization of this compound. The provided protocols and workflows are intended to serve as a valuable resource for researchers engaged in the synthesis of deuterated compounds for various scientific applications. The successful synthesis and thorough characterization of such labeled compounds are crucial for their effective use in drug development and metabolic studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of Tetrahydro-2H-pyran-4-ol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Tetrahydro-2H-pyran-4-ol-d5, a deuterated analog of Tetrahydro-2H-pyran-4-ol. Understanding the stability profile of this compound is critical for its effective use as an internal standard, tracer, or building block in pharmaceutical research and development. Deuteration can potentially alter the metabolic fate and stability of a molecule; therefore, specific handling and storage are crucial for maintaining its isotopic and chemical purity.

Overview of this compound Stability

This compound is a stable isotope-labeled compound where five hydrogen atoms have been replaced with deuterium (B1214612). This labeling is instrumental in various analytical applications, including nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis.[1] While specific, comprehensive stability studies on this compound are not extensively published, general principles for the stability of deuterated compounds and data from suppliers provide a strong foundation for its proper handling and storage.

The primary stability concerns for deuterated compounds, including this compound, are:

-

Hydrogen-Deuterium (H/D) Exchange: The potential for deuterium atoms to exchange with protons from the environment, particularly from moisture or protic solvents.

-

Chemical Degradation: Susceptibility to degradation under various environmental conditions such as heat, light, humidity, and extreme pH.

Deuteration at saturated carbon centers, as is the case in this compound, generally results in stable C-D bonds that are less prone to exchange than deuterium attached to heteroatoms (e.g., O-D, N-D). However, proper storage is still essential to prevent any potential for back-exchange and to mitigate chemical degradation.

Recommended Storage Conditions

Based on supplier recommendations, the following storage conditions are advised to ensure the long-term stability and integrity of this compound.

| Form | Storage Temperature | Recommended Duration |

| Pure (Neat) Form | -20°C | 3 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Table 1: Recommended Storage Conditions for this compound.[1]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and develop a stability-indicating analytical method. The following is a generalized protocol based on International Council for Harmonisation (ICH) guidelines.

Forced Degradation Study Protocol

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

High-purity water (HPLC grade)

-

Methanol (B129727) or Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Calibrated photostability chamber

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Mass Spectrometer (MS)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating LC-MS method. The method should be capable of separating the parent compound from any degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Identify the structure of any significant degradation products using the mass spectrometry data.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting a forced degradation study on this compound.

This structured approach ensures a thorough evaluation of the stability of this compound, providing critical data for its reliable use in research and development. Adherence to these storage and handling guidelines will help maintain the integrity of the compound for its intended applications.

References

Technical Guide: Deuterium Labeling of Tetrahydro-2H-pyran-4-ol-d5

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrahydro-2H-pyran-4-ol-d5, a deuterium-labeled isotopologue of Tetrahydro-2H-pyran-4-ol. Deuterium-labeled compounds are invaluable tools in pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, where they serve as internal standards for quantitative analysis or as therapeutic agents with potentially improved metabolic profiles.[1] This document details a robust synthetic protocol, purification methods, and a thorough analytical workflow for structure verification and determination of isotopic purity.

Introduction to Deuterium (B1214612) Labeling

Deuterium (²H or D), a stable isotope of hydrogen, has found extensive application in drug development. Replacing hydrogen with deuterium can influence a drug's metabolic fate due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a corresponding carbon-hydrogen (C-H) bond. This can lead to reduced metabolism, lower clearance, and increased drug exposure. Furthermore, deuterated compounds are critical as internal standards in bioanalytical assays using mass spectrometry, allowing for precise quantification of the parent drug.[1]

Tetrahydro-2H-pyran-4-ol is a common structural motif in many biologically active molecules. The d5-labeled variant, this compound, is specifically designed to have deuterium atoms at positions that may be susceptible to metabolic oxidation. This guide outlines a common and efficient method for its preparation.

Synthetic Methodology

The synthesis of this compound is achieved via a two-step process starting from commercially available Tetrahydro-4H-pyran-4-one. The strategy involves:

-

α-Deuteration: Exchange of the four acidic α-protons at the C3 and C5 positions of the pyranone ring with deuterium.

-

Deuteride Reduction: Stereospecific reduction of the ketone carbonyl group to a hydroxyl group using a deuterated reducing agent, which installs the fifth deuterium atom at the C4 position.

The overall synthetic transformation is illustrated in the diagram below.

Detailed Experimental Protocols

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one-3,3,5,5-d4

This procedure describes the base-catalyzed exchange of the α-protons of Tetrahydro-4H-pyran-4-one.

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Tetrahydro-4H-pyran-4-one (1.0 eq).

-

Reaction: Add a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (e.g., 30 wt%, 0.1 eq) and an excess of D₂O (10-20 vol).

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours to allow for complete H/D exchange.

-

Monitoring: The reaction can be monitored by taking a small aliquot, extracting with a non-protic solvent (e.g., dichloromethane), and analyzing by ¹H NMR to observe the disappearance of the α-proton signals.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O) to pH ~7.

-

Extraction: Extract the product into a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3x volumes).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Tetrahydro-4H-pyran-4-one-3,3,5,5-d4 as an oil. The product can be used in the next step without further purification if ¹H NMR shows high deuteration incorporation.

Step 2: Synthesis of this compound

This procedure details the reduction of the deuterated ketone to the final alcohol product.

-

Reagents & Setup: Dissolve the crude Tetrahydro-4H-pyran-4-one-3,3,5,5-d4 (1.0 eq) from the previous step in deuterated methanol (B129727) (MeOD) (10 vol) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Add sodium borodeuteride (NaBD₄) (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.[2]

-

Monitoring: Monitor the reaction for the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Carefully quench the reaction by slowly adding D₂O at 0 °C to decompose excess NaBD₄.

-

Concentration & Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

-

Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound as a pure compound.

Analytical Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential to confirm the structure and determine the isotopic purity of the final product.[3][4]

NMR Spectroscopy

NMR is used to confirm the positions of deuterium incorporation.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at C3, C4, and C5 should be absent or significantly diminished compared to the spectrum of the non-deuterated standard. The signals for the C2 and C6 protons should remain.

-

²H NMR: The ²H NMR spectrum will show signals at chemical shifts corresponding to the C3, C4, and C5 positions, providing direct evidence of successful deuteration.[5] The chemical shift range in ²H NMR is similar to that of ¹H NMR.[6]

| Position | Expected ¹H Signal (Non-deuterated) | Expected ¹H Signal (d5-labeled) | Expected ²H Signal (d5-labeled) |

| H2, H6 | Multiplet, ~3.9 ppm | Multiplet, ~3.9 ppm | Absent |

| H3, H5 | Multiplet, ~1.5 ppm | Absent / Trace | Present, ~1.5 ppm |

| H4 | Multiplet, ~3.8 ppm | Absent / Trace | Present, ~3.8 ppm |

| OH | Broad singlet | Absent (if in D₂O) | Absent |

Table 1: Comparison of expected NMR signals. Chemical shifts are approximate.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for confirming the overall isotopic incorporation and purity.[7]

-

Molecular Weight Confirmation: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the d5-labeled compound, which is approximately 5.03 Da higher than the non-deuterated compound.

-

Isotopic Purity Analysis: Isotopic purity is determined by measuring the relative abundance of all isotopologues (d₀ to d₅).[8][9] For most applications, an isotopic enrichment of >98% is recommended.[1]

| Isotopologue | Description | Expected Relative Abundance |

| d₀ | Non-deuterated species | < 0.1% |

| d₁ | Contains 1 Deuterium | < 0.5% |

| d₂ | Contains 2 Deuterium | < 1.0% |

| d₃ | Contains 3 Deuterium | < 1.5% |

| d₄ | Contains 4 Deuterium | < 2.0% |

| d₅ | Fully d5-labeled species | > 95% |

Table 2: Example of an isotopologue distribution analysis by HRMS. Values are illustrative and depend on the efficiency of the synthesis.

Summary and Conclusion

This guide provides a detailed framework for the synthesis and characterization of this compound. The described two-step synthetic route is efficient and utilizes common laboratory reagents and techniques. The analytical workflow, combining both NMR spectroscopy and high-resolution mass spectrometry, ensures rigorous confirmation of the molecular structure and provides a precise measure of isotopic enrichment. This well-characterized, high-purity deuterated compound is an essential tool for advanced research in drug metabolism, pharmacokinetics, and other life science applications.

References

- 1. benchchem.com [benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 6. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 9. researchgate.net [researchgate.net]

A Deep Dive into Tetrahydro-2H-pyran-4-ol and its Deuterated Analog for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds is a cornerstone of robust analytical methodologies. This technical guide provides a comprehensive comparison of Tetrahydro-2H-pyran-4-ol and its deuterated counterpart, Tetrahydro-2H-pyran-4-ol-d5. We will delve into their core properties, synthesis, and applications, with a particular focus on the utility of the deuterated form as an internal standard in quantitative mass spectrometry.

Core Compound Properties: A Comparative Analysis

Tetrahydro-2H-pyran-4-ol is a heterocyclic organic compound widely utilized as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its deuterated form, this compound, shares nearly identical chemical properties but possesses a higher mass due to the incorporation of five deuterium (B1214612) atoms. This key difference makes it an invaluable tool for analytical chemistry.

| Property | Tetrahydro-2H-pyran-4-ol | This compound |

| Chemical Formula | C₅H₁₀O₂ | C₅H₅D₅O₂ |

| Molecular Weight | 102.13 g/mol | Approx. 107.16 g/mol |

| CAS Number | 2081-44-9 | Not available |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 87 °C at 15 mmHg | Not available |

| Density | 1.071 g/mL at 25 °C | Not available |

| Refractive Index | n20/D 1.462 | Not available |

| Isotopic Purity | Not applicable | Typically >98% |

Synthesis and Manufacturing

Synthesis of Unlabeled Tetrahydro-2H-pyran-4-ol:

The synthesis of Tetrahydro-2H-pyran-4-ol can be achieved through various routes. A common industrial method involves the reduction of Tetrahydro-4H-pyran-4-one.

Experimental Protocol: Reduction of Tetrahydro-4H-pyran-4-one

-

Reaction Setup: A solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (B1222165) (NaBH₄, 1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The organic solvent is then removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography to afford pure Tetrahydro-2H-pyran-4-ol.

Synthesis of this compound:

The synthesis of deuterated compounds often involves the use of a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O), in conjunction with a suitable catalyst or reducing agent. A plausible method for the synthesis of this compound involves the reduction of Tetrahydro-4H-pyran-4-one using a deuterated reducing agent.

Experimental Protocol: Deuterated Reduction of Tetrahydro-4H-pyran-4-one

-

Reaction Setup: A solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer and cooled to 0 °C.

-

Deuterated Reduction: A solution of sodium borodeuteride (NaBD₄, 1.5 equivalents) in D₂O is added dropwise to the stirred solution of the ketone.

-

Reaction Monitoring: The reaction is monitored by GC-MS to confirm the incorporation of deuterium and the consumption of the starting material.

-

Work-up and Extraction: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with diethyl ether.

-

Purification and Characterization: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield this compound. The isotopic purity is confirmed by mass spectrometry and NMR spectroscopy.

The Critical Role of this compound in Quantitative Analysis

The primary and most significant application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization. However, its distinct mass allows for its differentiation and separate quantification by the mass spectrometer.

This co-eluting, mass-differentiated internal standard enables precise correction for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and reproducible quantification of the target analyte.

Caption: Logical relationship between unlabeled and deuterated Tetrahydro-2H-pyran-4-ol.

Experimental Workflow for Quantitative Analysis using this compound

The following workflow outlines a typical procedure for the quantitative analysis of an analyte in a biological matrix using this compound as an internal standard by LC-MS/MS.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

-

Preparation of Standards and Quality Control (QC) Samples:

-

Prepare a stock solution of the unlabeled analyte and this compound in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Add a fixed concentration of the this compound working solution to all calibration standards, QC samples, and unknown samples.

-

-

Sample Extraction:

-

Protein Precipitation: For plasma samples, add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the sample, vortex, and centrifuge to pellet the proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, LLE or SPE can be employed to isolate the analyte and internal standard.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the extracted sample onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column). Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte from matrix components.

-

Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for each injection.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Tetrahydro-2H-pyran-4-ol serves as a fundamental building block in organic synthesis. Its deuterated analog, this compound, elevates its utility into the realm of high-precision analytical chemistry. By acting as a stable, reliable internal standard, it enables researchers and drug development professionals to achieve accurate and reproducible quantification of target molecules in complex biological matrices. The methodologies and protocols outlined in this guide provide a framework for the effective application of these compounds in advanced research settings, ultimately contributing to the development of safer and more effective therapeutics.

References

The Cornerstone of Precision: A Technical Guide to Deuterated Compounds as Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within pharmaceutical research and bioanalysis, the pursuit of accuracy and reproducibility is paramount. This technical guide provides an in-depth exploration of the role of deuterated compounds as internal standards, a critical component in modern analytical workflows, especially those employing liquid chromatography-mass spectrometry (LC-MS). By serving as a chemically identical yet mass-differentiated proxy for the analyte of interest, deuterated internal standards offer a robust solution to mitigate the inherent variability in complex biological matrices and analytical instrumentation.[1]

This guide will delve into the core principles underpinning the use of deuterated standards, present detailed experimental protocols for their validation and application, and provide quantitative data to illustrate their superior performance.

Core Principles: The "Ideal" Internal Standard

An ideal internal standard (IS) should perfectly mimic the behavior of the analyte throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and detection.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612) (²H or D), approach this ideal more closely than any other type of internal standard.[1][2]

The fundamental principle lies in their near-identical physicochemical properties to the unlabeled analyte. This ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[1] Consequently, any variability encountered during sample preparation or analysis affects both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte's signal to the internal standard's signal, this variability is effectively normalized, leading to highly accurate and precise quantification.[3]

Advantages of Deuterated Internal Standards

The use of deuterated compounds as internal standards offers several key advantages over other approaches, such as using structural analogs:

-

Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated standards minimize the impact of signal distortion caused by matrix effects.[2]

-

Improved Reproducibility: They ensure consistent ionization efficiency across multiple analytical runs and different laboratories.[2]

-

Reduced Matrix Effects: Deuterium labeling helps to compensate for signal suppression or enhancement from interfering compounds in the sample matrix.[2][4]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[2][5]

Data Presentation: Performance and Acceptance Criteria

The superior performance of deuterated internal standards is evident in the stringent acceptance criteria they help achieve during bioanalytical method validation. The following tables summarize key validation parameters and their typical acceptance criteria as per regulatory guidelines.

Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria [6]

| Validation Parameter | Acceptance Criteria |

| Selectivity | Response of interfering peak in blank matrix at analyte's retention time: ≤ 20% of the Lower Limit of Quantitation (LLOQ) response. Response of interfering peak at internal standard's retention time: ≤ 5% of its response in spiked samples. |

| Matrix Effect (IS-Normalized Matrix Factor) | The Coefficient of Variation (CV) of the IS-normalized matrix factor should not be greater than 15%. |

| Recovery | While not required to be 100%, recovery should be consistent and reproducible. The CV of the recovery across Quality Control (QC) levels should generally be ≤ 15%.[5] |

| Accuracy and Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ). |

| Stability | Analyte stability should be demonstrated under various storage and processing conditions relevant to the study samples. |

Table 2: Comparison of Internal Standard Performance Characteristics [7][8]

| Characteristic | Deuterated Internal Standard | Structural Analog Internal Standard |

| Chromatographic Co-elution | Often exhibits a slight retention time shift (isotope effect), but generally co-elutes closely.[8] | May have significantly different retention times. |

| Extraction Recovery | Nearly identical to the analyte.[7] | Can differ significantly from the analyte.[7] |

| Ionization Efficiency | Very similar to the analyte, providing excellent compensation for matrix effects. | Can differ from the analyte, leading to inadequate compensation for matrix effects. |

| Potential for Cross-Interference | Minimal, provided there is sufficient mass difference and high isotopic purity. | Higher potential for interference from endogenous compounds. |

Experimental Protocols

The successful implementation of deuterated internal standards hinges on rigorous validation of the bioanalytical method. Below are detailed methodologies for key validation experiments.

Protocol 1: Selectivity Assessment

Objective: To ensure that endogenous components in the biological matrix do not interfere with the quantification of the analyte or the deuterated internal standard.

Methodology:

-

Analyze at least six individual lots of blank biological matrix.

-

Spike one of these lots with only the deuterated internal standard (zero sample).

-

Spike another lot with the analyte at the Lower Limit of Quantitation (LLOQ) and the deuterated internal standard.

-

Process and analyze all samples using the developed LC-MS/MS method.

-

Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.[5]

Protocol 2: Matrix Effect Evaluation

Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.

Methodology:

-

Obtain at least six different sources of the biological matrix.

-

Prepare three sets of samples:

-

Set A (Neat Solution): Analyte and deuterated internal standard in a clean solution (e.g., mobile phase).

-

Set B (Post-Extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix extract after the extraction process.

-

Set C (Pre-Extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix before the extraction process.

-

-

Calculate the Matrix Factor (MF) for both the analyte and the internal standard:

-

MF = (Peak Area in Set B) / (Peak Area in Set A)

-

-

Calculate the IS-Normalized Matrix Factor:

-

IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

-

-

Evaluate the coefficient of variation (CV) of the IS-Normalized MF across the different matrix sources.[6]

Protocol 3: Recovery Determination

Objective: To evaluate the efficiency of the extraction procedure for both the analyte and the deuterated internal standard.

Methodology:

-

Prepare two sets of samples at three concentration levels (low, medium, and high).

-

Set 1 (Extracted): Spike the biological matrix with the analyte and deuterated internal standard and proceed through the entire extraction process.

-

Set 2 (Unextracted/100% Recovery): Spike the extracted blank matrix with the analyte and deuterated internal standard post-extraction.

-

-

Calculate the recovery by comparing the peak areas of the analyte and internal standard in Set 1 to those in Set 2.[5]

Mandatory Visualizations

Workflow for Bioanalytical Method Using a Deuterated Internal Standard

Caption: Workflow of a typical bioanalytical method using a deuterated internal standard.

Decision Tree for Selecting a Deuterated Internal Standard

Caption: Decision-making process for selecting a suitable deuterated internal standard.

Troubleshooting Common Issues with Deuterated Internal Standards

Caption: Logical workflow for troubleshooting common pitfalls with deuterated internal standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis.[9] Their ability to closely mimic the physicochemical properties of the analyte allows for effective compensation of variability during sample processing and analysis, leading to highly accurate and reproducible data. While potential challenges such as isotopic exchange and chromatographic shifts exist, a thorough understanding of their causes and mitigation strategies, coupled with rigorous method validation, ensures the generation of high-quality data that can withstand scientific and regulatory scrutiny. For researchers, scientists, and drug development professionals, the proper selection and implementation of deuterated internal standards are fundamental to the success of their quantitative analytical endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Tetrahydro-2H-pyran-4-ol-d5 for Quantitative NMR Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydro-2H-pyran-4-ol-d5, a deuterated internal standard, for use in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the key properties, experimental protocols, and data analysis considerations for the accurate and reproducible quantification of active pharmaceutical ingredients (APIs), impurities, and other organic molecules.

Introduction to Quantitative NMR and the Role of Internal Standards

Quantitative NMR (qNMR) is a powerful analytical technique that enables the determination of the concentration and purity of a substance by measuring the intensity of NMR signals.[1] Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for each analyte.

The accuracy of qNMR heavily relies on the use of a high-purity internal standard.[2] An ideal internal standard should possess several key characteristics:

-

High Purity: A certified purity of ≥99% is essential to prevent interference from impurities that could introduce extra peaks and lead to incorrect integration.[2]

-

Signal Simplicity and Separation: The standard should exhibit a simple NMR spectrum, preferably a single, sharp singlet, in a region of the spectrum that does not overlap with any analyte signals.[2]

-

Solubility: The standard must be fully soluble and stable in the deuterated solvent used for the analyte.[2]

-

Chemical Inertness: The standard should not react with the analyte or the solvent.[2]

-

Low Volatility and Hygroscopicity: The standard should be easy to weigh accurately and should not be volatile or absorb moisture from the atmosphere.[2]

This compound, with its deuterated structure, offers a simplified proton NMR spectrum, making it a suitable candidate as a qNMR internal standard for a variety of applications.[3]

Properties of this compound

This section summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value |

| Chemical Formula | C₅H₅D₅O₂ |

| Molecular Weight | 107.16 g/mol (approx.) |

| Appearance | Varies by supplier (typically a solid or liquid) |

| Purity | Typically ≥98% (Chemical and Isotopic) |

| Isotopic Enrichment | Typically ≥98 atom % D |

| Solubility | Soluble in common deuterated solvents such as DMSO-d₆, CDCl₃, D₂O, and MeOD.[4] |

| Storage | Store at room temperature, protected from moisture. |

Note: Specific values for purity and isotopic enrichment should be obtained from the Certificate of Analysis (CoA) provided by the supplier for the specific lot being used.

Experimental Protocol for qNMR using this compound

This section provides a detailed, step-by-step methodology for performing a qNMR analysis using this compound as an internal standard.

Sample Preparation

Accurate sample preparation is critical for obtaining reliable qNMR results.

-

Weighing: Accurately weigh the analyte and this compound into a clean, dry vial. The use of a microbalance is recommended for high precision.[5]

-

Dissolution: Add a precise volume of a suitable deuterated solvent to the vial. The solvent should be of high purity and chosen based on the solubility of both the analyte and the internal standard.[4]

-

Homogenization: Vortex the solution to ensure that both the analyte and the internal standard are completely dissolved.

-

Transfer: Transfer a precise aliquot of the solution into a high-quality, clean NMR tube.

NMR Data Acquisition

Proper setup of the NMR spectrometer and acquisition parameters is crucial for quantitative accuracy.

Recommended NMR Parameters:

| Parameter | Recommended Setting | Rationale |

| Pulse Angle | 90° | To maximize the signal-to-noise ratio.[4] |

| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | To ensure complete relaxation of all signals for accurate integration.[4] The T₁ value should be experimentally determined for the specific sample matrix. |

| Number of Scans (NS) | Sufficient to achieve S/N > 250:1 | To minimize integration errors.[6] |

| Receiver Gain | Optimized to avoid signal clipping | To prevent signal distortion and ensure linearity of the detector response. |

| Temperature | Stable and controlled (e.g., 298 K) | To minimize variations in chemical shifts and reaction rates. |

Data Processing and Analysis

Careful and consistent data processing is necessary to extract accurate quantitative information.

-

Fourier Transform: Apply a Fourier transform to the acquired FID.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the well-resolved signals of both the analyte and this compound. The integration limits should be set consistently for all spectra.

-

Calculation: The purity of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_standard = Purity of the this compound internal standard (from CoA)

-

Stability and Handling of this compound

To ensure the integrity of the internal standard, proper handling and storage are essential.

-

Storage: Store the compound in a tightly sealed container at room temperature, protected from light and moisture.[7]

-

Stability: The chemical stability of the standard in the chosen solvent and in the presence of the analyte should be confirmed. This can be done by acquiring NMR spectra at different time points (e.g., t=0 and t=24h) to check for any degradation or reaction.[5]

Troubleshooting Common Issues in qNMR

| Issue | Potential Cause | Recommended Solution |

| Inaccurate or irreproducible results | Incomplete dissolution of analyte or standard. | Ensure complete solubility by vortexing and visual inspection. Consider a different deuterated solvent.[8] |

| Inaccurate weighing. | Use a calibrated microbalance and appropriate weighing techniques.[5] | |

| Improper NMR parameters (e.g., short D1). | Experimentally determine T₁ and set D1 ≥ 5 x T₁.[4] | |

| Signal overlap | Analyte and standard signals are not well-resolved. | Choose a different deuterated solvent to induce chemical shift changes. Select a different, non-overlapping signal for quantification.[2] |

| Poor signal-to-noise ratio | Insufficient number of scans or low sample concentration. | Increase the number of scans or prepare a more concentrated sample.[6] |

Conclusion

This compound serves as a valuable internal standard for quantitative NMR applications in research, development, and quality control. By adhering to the detailed experimental protocols and best practices outlined in this guide, researchers can achieve accurate, precise, and reliable quantification of a wide range of organic compounds. The key to successful qNMR lies in meticulous sample preparation, optimization of NMR acquisition parameters, and consistent data processing.

References

- 1. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. myuchem.com [myuchem.com]

- 8. scbt.com [scbt.com]

Navigating the Landscape of Deuterated Building Blocks: A Technical Guide to "Tetrahydro-2H-pyran-4-ol-d5" for Advanced Research

For researchers, scientists, and drug development professionals, the strategic incorporation of stable isotopes into molecular scaffolds is a critical tool for elucidating metabolic pathways, quantifying analytes with high precision, and enhancing the pharmacokinetic profiles of drug candidates. This in-depth technical guide focuses on "Tetrahydro-2H-pyran-4-ol-d5," a deuterated building block of significant interest, providing a comprehensive overview of its commercial availability, key applications, and a foundational experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.

Commercial Availability and Specifications

A critical first step in any research endeavor is the procurement of high-quality reagents. "this compound" is available from a select number of specialized chemical suppliers. While purity and available quantities can vary, the following table summarizes the offerings from prominent vendors to aid in the selection process. Researchers are advised to request certificates of analysis for lot-specific details.

| Supplier | Product Number | Purity | Available Quantities | Notes |

| MedchemExpress | HY-W004264S | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | Labeled as a stable isotope for research use.[1] |

| Benchchem | B12300008 | Not specified | Inquire for details | Listed as a building block. |

| Clearsynth | Not specified | Not specified | Inquire for details | Marketed for a range of research applications. |

| Clinivex | Not specified | Not specified | Inquire for details | Offered as a reference standard for laboratory and research use only. |

Core Applications in Research and Development

The primary utility of "this compound" stems from the incorporation of five deuterium (B1214612) atoms. This isotopic labeling imparts a higher mass without significantly altering the chemical properties of the molecule, making it an ideal internal standard for quantitative analysis.[1] Its structural similarity to the non-deuterated analog allows it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.

Furthermore, the "kinetic isotope effect" associated with deuterated compounds offers a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. The stronger carbon-deuterium bond can slow the rate of metabolic cleavage by enzymes such as cytochrome P450s. This property can be leveraged to:

-

Elucidate Metabolic Pathways: By comparing the metabolic fate of the deuterated and non-deuterated compounds, researchers can identify the primary sites of metabolism.

-

Enhance Pharmacokinetic Profiles: Strategic deuteration of a drug candidate can lead to a longer half-life and improved bioavailability.

Experimental Protocol: Use as an Internal Standard in LC-MS Analysis

The following is a generalized protocol for the use of "this compound" as an internal standard for the quantification of its non-deuterated analog, "Tetrahydro-2H-pyran-4-ol," in a biological matrix (e.g., plasma).

1. Preparation of Standard Solutions:

-

Primary Stock Solution of Analyte: Accurately weigh and dissolve "Tetrahydro-2H-pyran-4-ol" in a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL primary stock solution.

-

Primary Stock Solution of Internal Standard (IS): Accurately weigh and dissolve "this compound" in the same solvent to prepare a 1 mg/mL primary stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions to create calibration curves and quality control samples at various concentrations.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. The exact m/z values will need to be determined by infusion of the individual compounds.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for using "this compound" as an internal standard.

Logical Relationship in Quantitative Analysis

The fundamental principle behind using a deuterated internal standard is the maintenance of a consistent analytical response ratio between the analyte and the standard, independent of sample preparation variability.

This technical guide provides a foundational understanding of "this compound" for researchers and drug development professionals. By carefully selecting a commercial supplier and implementing robust analytical methodologies, this deuterated building block can significantly contribute to the advancement of quantitative bioanalysis and the exploration of drug metabolism.

References

Methodological & Application

Application Note: Quantification of 1,4-Dioxane in Water Samples using Tetrahydro-2H-pyran-4-ol-d5 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dioxane (B91453) is a synthetic industrial chemical that is a likely human carcinogen and a common contaminant in groundwater.[1][2] Its high miscibility in water poses analytical challenges for its detection at trace levels.[1][2] Isotope dilution gas chromatography-mass spectrometry (GC-MS) methods are preferred for their accuracy and precision in quantifying 1,4-dioxane in various matrices.[1] This is achieved by introducing a stable isotope-labeled internal standard (IS) into the sample at a known concentration. The IS co-elutes with the native analyte and is used to correct for analyte loss during sample preparation and instrumental analysis.[1][3]

While deuterated 1,4-dioxane (e.g., 1,4-dioxane-d8) is a commonly used internal standard, this application note proposes the use of Tetrahydro-2H-pyran-4-ol-d5 as a suitable alternative.[1][4][5] Tetrahydro-2H-pyran-4-ol shares structural similarities with 1,4-dioxane, making it a potentially effective surrogate. The deuterium (B1214612) labeling allows for its differentiation from the target analyte by mass spectrometry. This document provides a detailed protocol for the quantification of 1,4-dioxane in water samples using this compound as an internal standard, based on established methodologies such as EPA Method 522.[1][6]

Experimental Workflow

The general workflow for the analysis of 1,4-dioxane using an internal standard involves sample preparation, GC-MS analysis, and data processing.

Caption: Workflow for 1,4-Dioxane Analysis using an Internal Standard.

Experimental Protocols

This protocol is adapted from EPA Method 522 for the analysis of 1,4-dioxane in drinking water.[1][6]

Materials and Reagents

-

1,4-Dioxane standard (CAS 123-91-1)

-

This compound (Internal Standard)

-

Dichloromethane (DCM), purge-and-trap grade

-

Methanol (B129727), HPLC grade

-

Deionized water

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., coconut charcoal-based)[1]

Standard Preparation

-

Primary Stock Standard (1,4-Dioxane): Prepare a stock standard of 1,4-dioxane in methanol at a concentration of 1000 µg/mL.

-

Internal Standard Stock (this compound): Prepare a stock standard of this compound in methanol at a concentration of 1000 µg/mL.

-

Working Standards: Prepare a series of working calibration standards by diluting the primary stock standard with dichloromethane to cover the desired concentration range (e.g., 0.1 to 50 µg/L). Spike each calibration standard with the internal standard stock solution to a constant concentration (e.g., 5 µg/L).

Sample Preparation (Solid Phase Extraction)

-

To a 100-500 mL water sample, add a known amount of the this compound internal standard.[1]

-

Condition a solid-phase extraction cartridge by passing 3 mL of dichloromethane, followed by 3 mL of methanol, and then 5 x 3 mL of deionized water through the cartridge.[6] Do not allow the cartridge to go dry after the final water wash.

-

Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/minute.[1]

-

After the sample has passed through, dry the cartridge by drawing a vacuum for about 10 minutes.[1]

-

Elute the trapped analytes from the cartridge with 9 mL of dichloromethane into a collection tube.[6]

-

Adjust the final extract volume to 10 mL with dichloromethane.[6]

-

Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.[1]

-

Transfer an aliquot of the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following are suggested starting parameters and may require optimization.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID x 1.4 µm film thickness[1][7] |

| Injection Volume | 1 µL, splitless[6] |

| Injector Temperature | 200°C[6] |

| Carrier Gas | Helium at a constant flow of 1 mL/min[6] |

| Oven Program | 30°C hold for 1 min, ramp to 90°C at 8°C/min, then ramp to 200°C at 20°C/min, hold for 4 min[6] |

| Mass Spectrometer | |

| Mode | Selected Ion Monitoring (SIM) |

| Ion Source Temp. | 230°C[7] |

| Dwell Time | 100 ms |

| SIM Ions | |

| 1,4-Dioxane | m/z 88 (quantifier), 58[1][6] |

| This compound | m/z 107 (quantifier, hypothetical), 62, 76 (qualifiers, hypothetical) |

Note: The quantifier and qualifier ions for this compound are hypothetical and should be confirmed by analyzing a standard of the compound.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of 1,4-dioxane using an internal standard method. The data is based on methods using 1,4-dioxane-d8 (B96032) and is expected to be comparable when using this compound.

| Parameter | Typical Value | Reference |

| Calibration Range | 0.05 - 40 µg/L | [7] |

| Linearity (R²) | > 0.999 | [7] |

| Method Detection Limit (MDL) | 0.02 - 0.2 µg/L | [2] |

| Limit of Quantification (LOQ) | 0.07 - 0.5 µg/L | [8] |

| Accuracy (% Recovery) | 80 - 120% | - |

| Precision (%RSD) | < 20% | [2] |

Discussion

The use of an isotopically labeled internal standard is a robust technique that corrects for variability during sample preparation and analysis, leading to improved accuracy and precision.[1] this compound is proposed as a suitable internal standard for the analysis of 1,4-dioxane due to its structural similarities. The protocol outlined in this application note, adapted from established EPA methods, provides a reliable framework for the quantification of 1,4-dioxane in water matrices.[1][6] The choice of sample preparation technique (e.g., SPE, headspace, or purge and trap) will depend on the specific application, required sensitivity, and sample matrix.[1] It is crucial to validate the method performance, including the selection of appropriate quantifier and qualifier ions for this compound, before analyzing unknown samples.

Logical Relationship Diagram

The following diagram illustrates the principle of isotope dilution for quantitative analysis.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Application Note: Quantitative Analysis of 1,4-Dioxane in Water Samples by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,4-dioxane (B91453) in water samples. To ensure accuracy and precision, this method employs an isotope dilution technique using Tetrahydro-2H-pyran-4-ol-d5 as a surrogate internal standard. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for the reliable determination of 1,4-dioxane, a compound of significant environmental and health concern.[1][2] This method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

1,4-Dioxane is a synthetic industrial chemical classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA).[1][2][3] It is a common contaminant in groundwater and drinking water due to its high solubility and resistance to natural degradation.[2][3][4][5] Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices. While several GC-MS based methods exist, such as EPA Method 522, LC-MS/MS offers high selectivity and sensitivity for the analysis of polar compounds like 1,4-dioxane.[1][6] Isotope dilution using a deuterated internal standard is the preferred quantification technique as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[7][8] This application note describes a method using this compound as an internal standard, a compound structurally similar to 1,4-dioxane, making it a suitable surrogate for its quantification.

Experimental Protocol

Materials and Reagents

-

1,4-Dioxane standard

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

For clean water matrices such as drinking water, a direct injection approach can be utilized. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[9]

Direct Injection Method:

-

Allow water samples to reach room temperature.

-

To a 1 mL aliquot of the water sample in an autosampler vial, add a specific volume of the this compound internal standard stock solution to achieve a final concentration of 50 µg/L.

-

Cap the vial and vortex for 30 seconds.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |